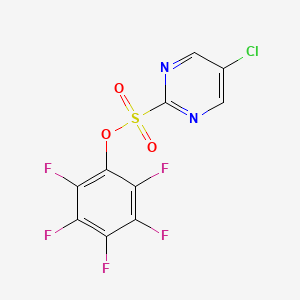

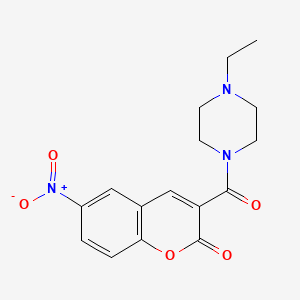

![molecular formula C22H24N6 B2475108 N~4~-(2,4-二甲苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 896002-49-6](/img/structure/B2475108.png)

N~4~-(2,4-二甲苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

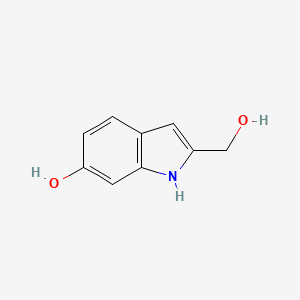

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a fused pyrazole and pyrimidine ring in their structure .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. It also has a 2,4-dimethylphenyl group and a 2-phenylethyl group attached to the nitrogen atoms of the pyrazolopyrimidine core .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the nitrogen atoms or the phenyl rings. For example, the nitrogen atoms could potentially participate in acid-base reactions, while the phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrazolopyrimidines are solid at room temperature and are soluble in common organic solvents .科学研究应用

血小板抗聚集和其他活性

包括与指定化合物相似的衍生物在内的吡唑并[3,4-d]嘧啶已被合成,并被发现具有显着的血小板抗聚集活性,超过或可与乙酰水杨酸相媲美。这些化合物还在动物模型中显示出中等的降压、局部麻醉、镇痛和抗炎活性,表明它们在开发新的治疗剂方面的潜力 (Bondavalli 等,1992)。

结构研究和氢键

对 N4-取代的 1H-吡唑并[3,4-d]嘧啶-4,6-二胺的研究揭示了它们的晶体结构的见解,包括水合形式和无水形式之间的变化。这些结构分析有助于理解这些化合物的化学和物理性质,这对它们在材料科学和药物设计中的应用至关重要 (Trilleras 等,2008)。

腺苷受体亲和力

吡唑并[3,4-d]嘧啶已被确定为一类对 A1 腺苷受体具有亲和力的化合物,表明它们在开发针对心血管疾病和神经系统疾病的治疗方面具有潜力。吡唑并[3,4-d]嘧啶核心结构上的取代基的修饰影响它们的活性,强调了化学修饰在药物开发中的重要性 (Harden 等,1991)。

聚酰亚胺的高热稳定性和荧光

由吡啶和三苯胺基团衍生的新型聚酰亚胺,结合吡唑并[3,4-d]嘧啶衍生物,表现出高的玻璃化转变温度和优异的热稳定性。这些材料可溶于各种有机溶剂中,使其能够用于先进的材料应用。此外,这些聚酰亚胺在质子化后显示出强烈的荧光,表明它们在光电器件中的实用性 (Wang 等,2008)。

未来方向

作用机制

Target of Action

The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .

Pharmacokinetics

The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .

Action Environment

These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

属性

IUPAC Name |

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYWSFGMLFGYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

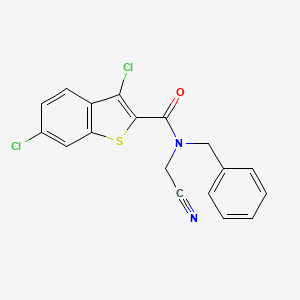

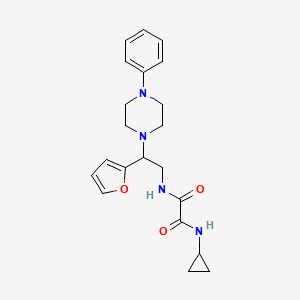

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)

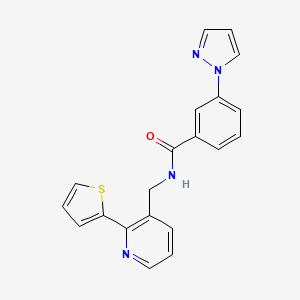

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)